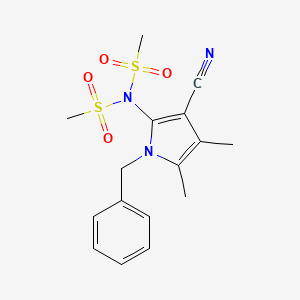

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-N-(methylsulfonyl)methanesulfonamide

Description

This compound features a pyrrole core substituted with a benzyl group at the N1 position, cyano and dimethyl groups at the C3, C4, and C5 positions, and dual methylsulfonyl groups attached to a sulfonamide moiety. Its molecular formula is C₁₇H₂₀N₄O₄S₂, with a molecular weight of 432.50 g/mol.

Properties

IUPAC Name |

N-(1-benzyl-3-cyano-4,5-dimethylpyrrol-2-yl)-N-methylsulfonylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S2/c1-12-13(2)18(11-14-8-6-5-7-9-14)16(15(12)10-17)19(24(3,20)21)25(4,22)23/h5-9H,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDRODMVCOKGRRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1C#N)N(S(=O)(=O)C)S(=O)(=O)C)CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-N-(methylsulfonyl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of Substituents: The benzyl, cyano, and dimethyl groups are introduced through various substitution reactions. For instance, benzylation can be achieved using benzyl bromide in the presence of a base.

Sulfonamide Formation: The final step involves the reaction of the pyrrole derivative with methanesulfonyl chloride and a base such as triethylamine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-N-(methylsulfonyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the cyano group to an amine.

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Sodium hydride, triethylamine.

Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-N-(methylsulfonyl)methanesulfonamide may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery programs.

Industry

In industrial applications, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-N-(methylsulfonyl)methanesulfonamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The cyano group could be involved in hydrogen bonding or electrostatic interactions, while the sulfonamide group might enhance solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Analysis

Key Observations :

- The target compound’s pyrrole core is less complex than the fused imidazo-pyrrolo-pyrazine system in ’s patent compounds, which may impact binding affinity to biological targets.

- The chloroacetamide analog (CID 2560451) replaces sulfonamide groups with a chloroacetyl moiety, likely reducing metabolic stability due to higher electrophilicity .

Physicochemical Properties

Analysis :

Biological Activity

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-N-(methylsulfonyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the realm of cancer research and drug development. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

- Molecular Formula : C19H23N3O4S2

- Molecular Weight : 405.53 g/mol

- CAS Number : 478033-05-5

The compound exhibits biological activity primarily through its interaction with various cellular pathways. Research indicates that it may function as an inhibitor of tubulin polymerization, thereby affecting microtubule dynamics critical for cell division. This mechanism is particularly relevant in cancer cells, where rapid proliferation necessitates effective mitotic processes.

Antiproliferative Effects

Studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

- HeLa Cells : The compound showed a GI50 (concentration required to inhibit 50% of cell growth) of approximately 0.022 μM, indicating potent activity against cervical cancer cells .

- MCF-7 Cells : Similar potency was observed in breast cancer cells with a GI50 of 0.035 μM .

In Vivo Studies

In animal models, particularly mouse models for colon cancer, treatment with the compound resulted in substantial tumor size reduction at low doses (3 mg/kg), without significant side effects . This suggests a favorable therapeutic window and potential for further development.

Case Studies

Several studies have highlighted the compound's efficacy in various contexts:

- Study on Microtubule Dynamics :

- Multidrug Resistance :

Data Table: Biological Activity Summary

| Cell Line | GI50 (μM) | Effect on Microtubules | In Vivo Efficacy (Tumor Reduction) |

|---|---|---|---|

| HeLa | 0.022 | Disrupted spindle morphology | Significant at 3 mg/kg |

| MCF-7 | 0.035 | Induced mitotic arrest | Not yet studied |

| MDR Cancer Cells | N/A | Maintained efficacy | N/A |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-N-(methylsulfonyl)methanesulfonamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyrrole core followed by sulfonylation. Key steps include:

- Cyano group introduction : Using Knoevenagel condensation or cyanation agents like TMSCN.

- Sulfonylation : Sequential treatment with methanesulfonyl chloride under basic conditions (e.g., triethylamine) at 0–25°C to ensure regioselectivity .

- Optimization : Yield improvements (e.g., 64–73%) are achieved via solvent selection (DCM or THF), controlled stoichiometry, and catalyst use (e.g., DMAP for acylations). Purification via column chromatography (silica gel, hexane/EtOAc) is standard .

Q. Which spectroscopic and spectrometric techniques are critical for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms substitution patterns (e.g., benzyl protons at δ 7.30–7.44 ppm, methyl groups at δ 2.07–2.34 ppm) and stereochemistry .

- HRMS : Validates molecular formula (e.g., [M + Na]+ peaks with <0.5 ppm error) .

- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch ~2200 cm⁻¹, sulfonamide S=O ~1350–1150 cm⁻¹).

- Melting Point Analysis : Assesses purity (e.g., sharp ranges like 109.3–110.2°C) .

Q. What are the key considerations in designing solubility and stability studies for this sulfonamide under physiological conditions?

- Methodological Answer :

- Solubility : Use phosphate-buffered saline (PBS, pH 7.4) or DMSO for initial assays. Quantify via HPLC-UV or nephelometry .

- Stability : Monitor degradation under varying pH (1–9), temperatures (4–37°C), and light exposure. LC-MS tracks metabolite formation (e.g., hydrolysis products) .

Advanced Research Questions

Q. How can X-ray crystallography utilizing SHELX software resolve the three-dimensional structure and conformational dynamics of this compound?

- Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data.

- Structure Solution : SHELXD for phase determination via dual-space methods.

- Refinement : SHELXL refines anisotropic displacement parameters and validates via R-factors (<0.05 for high-quality data). Hydrogen bonding networks (e.g., sulfonamide S=O···H-N interactions) are critical for stability analysis .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for sulfonamide derivatives like this compound?

- Methodological Answer :

- Bioavailability Adjustments : Compare in vitro IC50 with plasma protein binding assays to explain reduced in vivo efficacy .

- Metabolic Profiling : Use liver microsomes or hepatocyte models to identify rapid clearance pathways (e.g., CYP450-mediated oxidation) .

- Dose-Response Correlation : Reconcile discrepancies via allometric scaling (e.g., mg/kg vs. µM in cell assays) .

Q. How can computational modeling predict the binding affinity and selectivity of this compound toward target enzymes?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with active sites (e.g., carbonic anhydrase Zn²+ coordination).

- Molecular Dynamics (MD) : Simulate binding stability (50–100 ns trajectories) under physiological conditions. MM-GBSA calculates ΔGbinding .

- QSAR Models : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with inhibitory activity .

Q. What methodological challenges arise in assessing the metabolic pathways and pharmacokinetic profiles of this compound?

- Methodological Answer :

- ADME Challenges :

- Absorption : Low logP (<3) may limit membrane permeability; use Caco-2 cell monolayers for permeability assays.

- Metabolite Identification : HR-MS/MS fragments unstable intermediates (e.g., N-dealkylation products) .

- PK Modeling : Compartmental analysis (e.g., non-linear mixed-effects modeling) integrates half-life (t1/2) and volume of distribution (Vd) from rodent studies .

Q. How can comparative analysis frameworks evaluate the structure-activity relationships (SAR) of this compound against related sulfonamides?

- Methodological Answer :

- Structural Clustering : Group analogs by substituents (e.g., benzyl vs. phenyl) and correlate with bioactivity (e.g., IC50 heatmaps).

- Free-Wilson Analysis : Quantify contributions of specific groups (e.g., 3-cyano vs. 3-methyl) to potency .

- Cross-Study Validation : Replicate SAR trends across independent datasets to mitigate bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.